molecular formula C12H15ClO2 B13684878 5-(4-Chloro-2-methylphenyl)pentanoic Acid

5-(4-Chloro-2-methylphenyl)pentanoic Acid

Cat. No.: B13684878
M. Wt: 226.70 g/mol
InChI Key: XOGOIUOPBMRRTM-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)pentanoic Acid is an organic compound with the molecular formula C12H15ClO2 It is a derivative of pentanoic acid, where the pentanoic acid chain is substituted with a 4-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenyl)pentanoic Acid typically involves the reaction of 4-chloro-2-methylbenzyl chloride with pentanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the pentanoic acid moiety. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)pentanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)pentanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-2-methylphenyl)pentanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-2-methylphenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

5-(4-chloro-2-methylphenyl)pentanoic acid

InChI

InChI=1S/C12H15ClO2/c1-9-8-11(13)7-6-10(9)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

XOGOIUOPBMRRTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CCCCC(=O)O

Origin of Product

United States

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